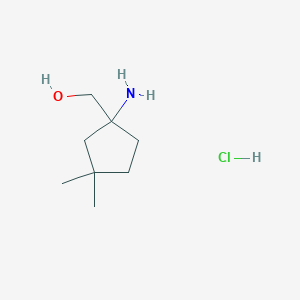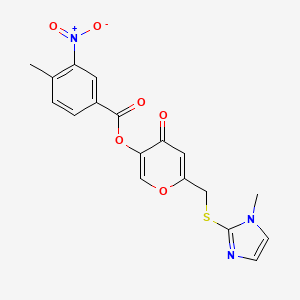
(1-Amino-3,3-dimethylcyclopentyl)methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-Amino-3,3-dimethylcyclopentyl)methanol hydrochloride” is a chemical compound with the CAS Number: 2172097-10-6 . It has a molecular weight of 179.69 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “(1-Amino-3,3-dimethylcyclopentyl)methanol hydrochloride” is 1S/C8H17NO.ClH/c1-7(2)3-4-8(9,5-7)6-10;/h10H,3-6,9H2,1-2H3;1H . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“(1-Amino-3,3-dimethylcyclopentyl)methanol hydrochloride” is a powder that is stored at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the resources I have access to.
Applications De Recherche Scientifique
Effects on Aquatic Organisms
Research has highlighted the importance of understanding the effects of various solvents, including methanol, on aquatic organisms. A critical review emphasizes the need for careful consideration when using carrier solvents in aquatic toxicity testing, given their potential impact on fish reproduction and biomarkers of endocrine disruption (Hutchinson et al., 2006).
Fixation Methods for Microscopy
The development of methacarn (methanol-Carnoy) fixation showcases an innovative approach where methanol is used to improve the preservation of tissue samples for microscopy, enhancing the visibility of cellular structures (Puchtler et al., 1970).
Chemical Synthesis and Catalysis
Methanol plays a crucial role in chemical synthesis and catalysis, including the production of dimethyl carbonate (DMC) and hydrogen, highlighting the relevance of methanol in green chemistry and sustainable fuel production. Reviews and studies focus on catalyst development, reaction kinetics, and the environmental benefits of these processes (Deng et al., 2019); (García et al., 2021).
Dehydration of Methanol to Dimethyl Ether
The dehydration of methanol to produce dimethyl ether (DME), a clean fuel and valuable chemical, has been extensively studied. Research reviews have focused on heterogeneous catalysts for this process, highlighting the advancements and challenges in catalyst preparation and performance (Bateni & Able, 2018).
Analytical Methods
High-performance liquid chromatography (HPLC) methods for basic drugs on microparticulate strong cation-exchange materials demonstrate the analytical applications of methanol in achieving good retention and peak shape for basic drugs, showcasing its utility in forensic and pharmaceutical analysis (Flanagan et al., 2001).
Safety and Hazards
Propriétés
IUPAC Name |
(1-amino-3,3-dimethylcyclopentyl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(2)3-4-8(9,5-7)6-10;/h10H,3-6,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECGGGLACLLCBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)(CO)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Amino-3,3-dimethylcyclopentyl)methanol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Oxazolo[4,5-B]pyridine-2-thiol](/img/structure/B2512621.png)
![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2512622.png)



![ethyl 4-[(4,8-dimethyl-2-oxo-1H-quinolin-6-yl)sulfonylamino]benzoate](/img/structure/B2512630.png)



![4-[(4-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2512638.png)
